5-Ethylpyridazine-3-carboxylic acid

Description

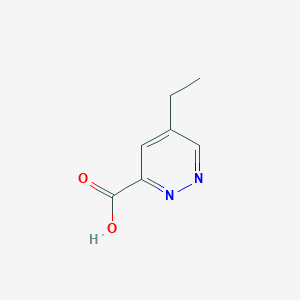

5-Ethylpyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with an ethyl group at position 5 and a carboxylic acid moiety at position 3. This compound may serve as a precursor for pharmaceuticals, agrochemicals, or coordination chemistry ligands .

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-ethylpyridazine-3-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c1-2-5-3-6(7(10)11)9-8-4-5/h3-4H,2H2,1H3,(H,10,11) |

InChI Key |

JMJQJZADKFRQLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

From Pyridazine Derivatives:

Starting Material: Pyridazine-3-carboxylic acid.

Reaction: Alkylation with ethyl halides in the presence of a base such as potassium carbonate.

Conditions: Reflux in an appropriate solvent like dimethylformamide.

Product: 5-Ethylpyridazine-3-carboxylic acid.

-

From Ethylpyridazine:

Starting Material: 5-Ethylpyridazine.

Reaction: Carboxylation using carbon dioxide under high pressure.

Conditions: Presence of a catalyst such as palladium on carbon.

Industrial Production Methods:

Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate or chromium trioxide.

Conditions: Acidic or neutral medium.

Products: Oxidized derivatives of 5-Ethylpyridazine-3-carboxylic acid.

-

Reduction:

Reagents: Lithium aluminum hydride or sodium borohydride.

Conditions: Anhydrous conditions.

Products: Reduced derivatives, such as alcohols or amines.

-

Substitution:

Reagents: Halogenating agents like thionyl chloride.

Conditions: Reflux in an inert solvent.

Products: Halogenated derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidized Products: Carboxyl derivatives.

Reduced Products: Alcohols, amines.

Substituted Products: Halogenated pyridazines

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

Antimicrobial Agents: Exhibits antimicrobial properties against various bacterial strains.

Enzyme Inhibition: Used in the study of enzyme inhibition mechanisms.

Medicine:

Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.

Therapeutic Agents: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry:

Agrochemicals: Used in the formulation of herbicides and pesticides.

Material Science: Utilized in the development of new materials with specific properties .

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction Pathways: Interferes with signal transduction pathways, leading to altered cellular functions.

Mechanism:

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor-mediated signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine vs. Pyrimidine Carboxylic Acids

Structural Differences :

- Pyridazine : Contains two adjacent nitrogen atoms (positions 1 and 2), creating a polarized aromatic system.

- Pyrimidine : Nitrogen atoms are separated by a carbon (positions 1 and 3), leading to different electronic and steric effects.

Example :

The pyrimidine derivative 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid (from ) features a bulky phenylpyrrolidinyl group, which reduces solubility compared to 5-ethylpyridazine-3-carboxylic acid. The ethyl group in the latter may offer a balance between lipophilicity and steric hindrance .

| Property | This compound | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acid |

|---|---|---|

| Aromatic System | Pyridazine (N at 1,2) | Pyrimidine (N at 1,3) |

| Solubility (Polar) | Moderate (carboxylic acid) | Lower (bulky substituent) |

| Synthetic Route | Likely direct alkylation | Multi-step (parallel amidation of itaconic acid) |

Ethyl-Substituted Heterocyclic Carboxylates

Example : Ethyl 2-chloro-5-nitro-3-pyridinecarboxylate () is a pyridine derivative with ester and nitro groups. Key differences:

- Functional Groups : The nitro and chloro substituents in the pyridine derivative are electron-withdrawing, contrasting with the electron-donating ethyl group in this compound.

- Acidity : The free carboxylic acid in the pyridazine compound (pKa ~2–3) is more acidic than the ester (pKa ~4–5) in the pyridine analog, affecting reactivity in aqueous environments .

| Property | This compound | Ethyl 2-Chloro-5-nitro-3-pyridinecarboxylate |

|---|---|---|

| Key Substituents | Ethyl, carboxylic acid | Chloro, nitro, ester |

| Electronic Effects | Mild electron-donating (ethyl) | Strong electron-withdrawing (nitro, chloro) |

| Reactivity | Acid-catalyzed reactions favored | Nucleophilic substitution (Cl site) |

Limitations of Current Evidence

Further experimental data (e.g., solubility, pKa, bioactivity) are required for a rigorous comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.